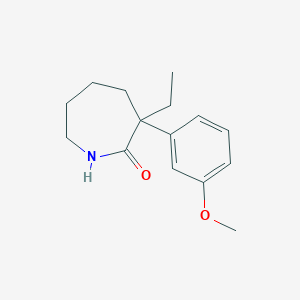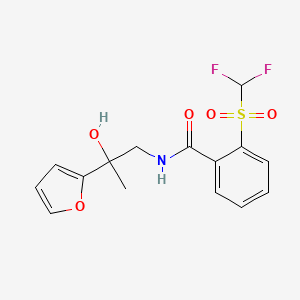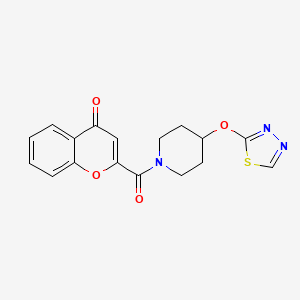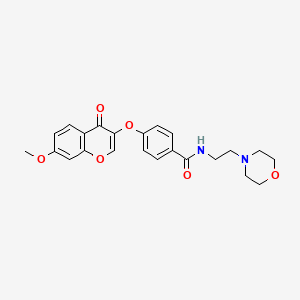![molecular formula C27H23N3O2S2 B2802187 2-[(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(3-methylsulfanylphenyl)acetamide CAS No. 866848-15-9](/img/structure/B2802187.png)
2-[(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(3-methylsulfanylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(3-methylsulfanylphenyl)acetamide” is a complex organic molecule that contains several functional groups and rings . It has a chromeno[2,3-d]pyrimidine core, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and includes a chromeno[2,3-d]pyrimidine core with various substituents . The presence of multiple rings and functional groups suggests that this compound could exhibit interesting chemical properties and reactivities.Aplicaciones Científicas De Investigación
Crystallographic Insights and Structural Analysis
- Studies on similar compounds have revealed insights into their crystal structures, highlighting the importance of molecular conformation and intramolecular hydrogen bonding in stabilizing these structures. For example, analyses of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide derivatives showed folded conformations stabilized by intramolecular N—H⋯N hydrogen bonds (Subasri et al., 2016).
Synthesis and Biological Evaluation
- The synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties has been targeted for their potential use as antimicrobial agents. These compounds show promise in the development of new therapeutic agents (Darwish et al., 2014).
- Another study focused on the synthesis and antimicrobial evaluation of compounds bearing a biologically active sulfonamide moiety, indicating a broad spectrum of antimicrobial activity, which could be essential for developing new antimicrobial agents (E. Darwish, Khalid A. Atia, A. Farag, 2014).
Antitumor and Antimicrobial Activities
- Research into chromeno[2,3-d]pyrimidin-4-ones and related compounds has shown significant promise in antitumor and antimicrobial activities, suggesting these compounds' utility in developing new cancer treatments and antibiotics (Hafez, Abdel-Rhman B. A. El-Gazzar, 2017).
Molecular Docking and Drug Likeness
- Quantum chemical insights into a similar compound's molecular structure and interactions have been explored, providing valuable information on its potential as an anti-COVID-19 molecule. Such studies are crucial for understanding how these compounds interact at the molecular level and assessing their pharmacokinetic properties and drug likeness (Mary et al., 2020).
Direcciones Futuras
Given the interest in chromeno[2,3-d]pyrimidine derivatives in medicinal chemistry , this compound could be a subject of future research. Studies could include the synthesis and characterization of the compound, investigation of its chemical reactivity, and evaluation of its potential biological activities.
Propiedades
IUPAC Name |
2-[(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S2/c1-17-11-12-23-19(13-17)14-22-26(32-23)29-25(18-7-4-3-5-8-18)30-27(22)34-16-24(31)28-20-9-6-10-21(15-20)33-2/h3-13,15H,14,16H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVOFMLOIGNHOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC(=CC=C5)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2802107.png)
![Methyl 2-[(4,6-difluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2802111.png)
![[2-Bromo-5-(difluoromethoxy)phenyl]methanol](/img/structure/B2802112.png)



![1-(3-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2802118.png)
![Diethyl 2-[(2-fluoroanilino)({2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)methylene]malonate](/img/structure/B2802119.png)
![1-[2-(Methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2802120.png)

![4-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B2802125.png)

